Lipophilicity (LogP) Comparison: 2-(3-Fluoropyridin-2-yl)acetonitrile vs. Non-Fluorinated Analog
The introduction of a fluorine atom at the 3-position of the pyridine ring significantly increases the compound's lipophilicity compared to its non-fluorinated parent structure. 2-(3-Fluoropyridin-2-yl)acetonitrile exhibits a calculated LogP of 1.28678 [1]. In contrast, the non-fluorinated analog, 2-(pyridin-2-yl)acetonitrile, has a reported LogP of approximately 0.6 [2]. This difference is a key factor for medicinal chemists optimizing drug-like properties, as increased lipophilicity can enhance membrane permeability and alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.28678 |
| Comparator Or Baseline | 2-(Pyridin-2-yl)acetonitrile: 0.6 |
| Quantified Difference | ΔLogP = +0.68678 |
| Conditions | Calculated/predicted values from different sources. |
Why This Matters
The quantified difference in lipophilicity directly influences the ADME properties of the final molecules synthesized from this building block, making it a critical and non-substitutable parameter for drug discovery projects.
- [1] ChemSrc. (2016). 2-(3-fluoropyridin-2-yl)acetonitrile. Retrieved May 4, 2024, from https://m.chemsrc.com/en/cas/149488-78-8_1070318.html View Source
- [2] MolAid. (n.d.). 2-(pyridin-2-yl)acetonitrile. Retrieved May 4, 2024, from https://www.molaid.com/detail/30fd5e4y9054f10255M0 View Source
